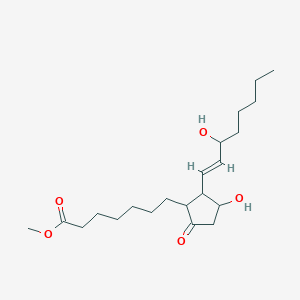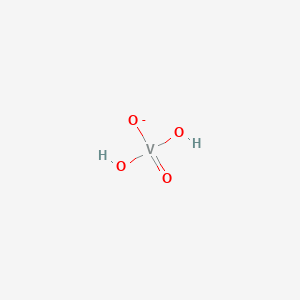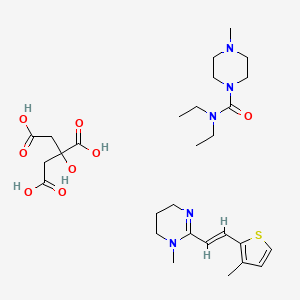
N'-(4-fluorobenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methylideneamino]benzamide is a member of benzoic acids.
Scientific Research Applications
Synthesis and Characterization
- Microwave-aided Synthesis : N'-(4-fluorobenzylidene)benzohydrazide derivatives have been synthesized using techniques like microwave-aided hydrazinolysis and low-temperature acylation, highlighting an efficient synthesis process (H. Santosa et al., 2019).
Biological Applications
- Antimicrobial Activity : Some hydrazone compounds, including those similar to this compound, exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Lingjie He et al., 2018).
- Antioxidant Properties : Hydrazone compounds have demonstrated effective antioxidant activity, indicating their potential in clinical applications and disease prevention (M. Sirajuddin et al., 2013).
- Antifungal Activity : Derivatives have shown potent antifungal activity, particularly against Botrytis cinerea, a phytopathogenic fungus (J. Reino et al., 2007).
Chemical Sensor Applications
- Fluoride Ion Detection : Acylhydrazone derivatives, which are chemically similar, have been utilized as selective sensors for detecting fluoride ions, demonstrating their application in environmental monitoring (Jemini Jose et al., 2018).
Miscellaneous Applications
- Corrosion Inhibition : Hydrazone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, indicating their industrial applications in corrosion prevention (H. Lgaz et al., 2019).
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11FN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h1-10H,(H,17,18)/b16-10+ |
InChI Key |
DQYNLPXKASWMSL-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane](/img/structure/B1235884.png)






